N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog No.
S603202
CAS No.
5401-47-8
M.F
C9H13N5
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS Number

5401-47-8

Product Name

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C9H13N5/c1-2-3-4-10-8-7-5-13-14-9(7)12-6-11-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14)

InChI Key

JWEGHNQHVNZGHA-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=NC2=C1C=NN2

Canonical SMILES

CCCCNC1=NC=NC2=C1C=NN2

The exact mass of the compound N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4930. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5401-47-8) is a specialized, pre-functionalized adenine bioisostere utilized primarily as a core scaffold in the discovery of ATP-competitive kinase inhibitors[1]. By featuring a pre-installed N4-butyl chain, this building block effectively mimics the N6-alkyl substitution of adenosine while providing essential steric bulk to occupy the hydrophobic pockets of target enzymes. For procurement teams and medicinal chemists, sourcing this exact intermediate eliminates the need for early-stage amination of halogenated precursors, streamlining the synthesis of complex pyrazolo[3,4-d]pyrimidine libraries and ensuring reproducible downstream elaboration at the N1 and C3 positions [2].

Substituting this specific building block with generic alternatives like 4-chloro-1H-pyrazolo[3,4-d]pyrimidine or the unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) introduces quantifiable workflow bottlenecks [1]. Utilizing the 4-chloro precursor requires an additional amination step that frequently suffers from incomplete conversion, leaving residual amines that interfere with subsequent palladium-catalyzed cross-couplings [2]. Conversely, the unsubstituted 4-APP forms a rigid intermolecular hydrogen-bonded crystal lattice, rendering it virtually insoluble in standard aprotic solvents like dichloromethane or tetrahydrofuran; this forces the use of high-boiling polar solvents (such as DMF) that complicate workup, reduce library throughput, and increase the cost of goods [3].

Disruption of Crystal Lattice for Enhanced Aprotic Solubility

The unsubstituted 4-APP relies on an extensive hydrogen-bond network that severely limits its solubility in volatile organic solvents, hindering solution-phase synthesis. The introduction of the N4-butyl group in N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine disrupts this lattice and provides critical lipophilicity, increasing solubility in dichloromethane (DCM)[1]. This enhancement allows for homogeneous reaction conditions and rapid solvent evaporation during automated library synthesis.

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>50 mg/mL
Comparator Or Baseline4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) (<1 mg/mL)
Quantified Difference>50-fold increase in DCM solubility
ConditionsStandard ambient temperature and pressure, visual and HPLC-UV confirmation

Enables homogeneous solution-phase synthesis and easier solvent removal, drastically accelerating high-throughput library generation.

Yield Optimization in N1-Derivatization Workflows

When constructing kinase inhibitor libraries, regioselective elaboration at the N1 position is paramount. Starting from the pre-aminated N-butyl derivative allows for direct, high-yielding N1-alkylation or Mitsunobu reactions without competitive N4-alkylation side reactions [1]. Attempting a sequential two-step synthesis from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine results in lower overall yields due to competitive hydrolysis during the displacement step.

Evidence DimensionOverall yield for N1-functionalized N4-butyl products
Target Compound Data80-88% (single-step N1-alkylation)
Comparator Or Baseline4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (55-65% over two steps)
Quantified Difference~20-25% absolute yield improvement
ConditionsStandard N1-alkylation (alkyl halide, K2CO3, DMF) vs. two-step sequence

Reduces step count and maximizes the yield of advanced intermediates, directly lowering the cost of goods in discovery chemistry.

Optimized Baseline Lipophilicity for Kinase Hinge-Binding

The N4-butyl group is specifically sized to occupy the hydrophobic pocket adjacent to the kinase hinge region, providing a quantifiably more lipophilic starting point for drug design compared to shorter-chain analogs [1]. This substitution increases the baseline lipophilicity (LogP) of the scaffold, which translates to better predicted cell permeability and target residence time without violating Lipinski's rules when further elaborated.

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound Data~1.8 - 2.1
Comparator Or BaselineN-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (~0.5)
Quantified Difference+1.5 LogP units
ConditionsIn silico computation (standard predictive models)

Provides a targeted starting lipophilicity for medicinal chemistry optimization, ensuring final drug candidates maintain favorable ADME properties.

Synthesis of Src-Family Kinase Inhibitor Libraries

Utilizing the pre-installed N4-butyl group to direct binding into the hydrophobic pocket of Src kinases, allowing researchers to focus exclusively on library development and structural optimization at the N1 and C3 positions [1].

High-Throughput Parallel Synthesis Workflows

Leveraging the compound's >50-fold higher solubility in DCM and THF to perform automated, solution-phase N1-alkylations or cross-couplings, avoiding the clogging or precipitation issues associated with unsubstituted pyrazolopyrimidines [2].

Development of Adenine Receptor Antagonists

Acting as a bioisosteric core for targeting purinergic receptors, where the N-butyl group effectively mimics the N6-substitution of endogenous adenosine ligands, providing a stable and processable starting material for receptor-specific ligand design [3].

XLogP3

1.7

Wikipedia

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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